Cas no 1351642-72-2 (3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)

3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate is a specialized carbamate derivative featuring a benzoxazolone moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for applications requiring selective enzyme inhibition or receptor modulation. Its structural complexity, combining a cyclohexyl carbamate with a benzoxazolone-acetamide group, allows for precise interactions with biological targets. The presence of both carbamate and amide functionalities enhances stability while maintaining reactivity under controlled conditions. This compound is suited for research in medicinal chemistry, where its unique scaffold may contribute to the development of novel bioactive molecules. Handling requires standard laboratory precautions due to its synthetic nature.
3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate structure
1351642-72-2 structure
商品名:3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate
CAS番号:1351642-72-2
MF:C22H23N3O5
メガワット:409.435125589371
CID:6061918
PubChem ID:71794283

3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate 化学的及び物理的性質

名前と識別子

    • 3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate
    • IPUCYSVTNBELHA-UHFFFAOYSA-N
    • F6250-0174
    • [3-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]cyclohexyl] N-phenylcarbamate
    • AKOS024544738
    • 3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
    • 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate
    • VU0541326-1
    • 1351642-72-2
    • インチ: 1S/C22H23N3O5/c26-20(14-25-18-11-4-5-12-19(18)30-22(25)28)23-16-9-6-10-17(13-16)29-21(27)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17H,6,9-10,13-14H2,(H,23,26)(H,24,27)
    • InChIKey: IPUCYSVTNBELHA-UHFFFAOYSA-N
    • ほほえんだ: C(OC1CCCC(NC(CN2C3=CC=CC=C3OC2=O)=O)C1)(=O)NC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 409.16377084g/mol
  • どういたいしつりょう: 409.16377084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 636
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6250-0174-10mg
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
10mg
$79.0 2023-09-09
Life Chemicals
F6250-0174-2mg
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
2mg
$59.0 2023-09-09
Life Chemicals
F6250-0174-25mg
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
25mg
$109.0 2023-09-09
Life Chemicals
F6250-0174-20μmol
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6250-0174-15mg
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
15mg
$89.0 2023-09-09
Life Chemicals
F6250-0174-5μmol
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6250-0174-30mg
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
30mg
$119.0 2023-09-09
Life Chemicals
F6250-0174-20mg
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
20mg
$99.0 2023-09-09
Life Chemicals
F6250-0174-100mg
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
100mg
$248.0 2023-09-09
Life Chemicals
F6250-0174-10μmol
3-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]cyclohexyl N-phenylcarbamate
1351642-72-2
10μmol
$69.0 2023-09-09

3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate 関連文献

3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamateに関する追加情報

Introduction to Compound with CAS No 1351642-72-2 and Product Name: 3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate

The compound with the CAS number 1351642-72-2 and the product name 3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups that contribute to its pharmacological activity, making it a subject of intense research interest.

At the core of this compound's structure is the benzoxazole moiety, which is known for its broad spectrum of biological activities. Benzoxazole derivatives have been extensively studied for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The presence of the 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl group in this compound not only enhances its binding affinity to biological targets but also contributes to its stability and bioavailability. This feature is particularly crucial in drug design, where optimal interaction with biological receptors is essential for therapeutic efficacy.

The acetamidocyclohexyl portion of the molecule introduces a secondary amide group attached to a cyclohexyl ring. This structural element is known to improve solubility and metabolic stability, which are critical factors in drug development. The cyclohexyl ring provides a rigid framework that can enhance the compound's interaction with biological targets, while the amide group can modulate pharmacokinetic properties. Together, these components contribute to the overall pharmacological profile of the compound.

The final component of the molecule is the N-phenylcarbamate group. This group is known for its ability to enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry. The phenyl ring provides additional hydrophobic interactions with biological targets, while the carbamate group can engage in hydrogen bonding, further stabilizing the compound's interaction with its target proteins. These features make N-phenylcarbamate derivatives particularly attractive for developing drugs with high specificity and low toxicity.

Recent research has highlighted the potential of this compound as a lead candidate for several therapeutic applications. Studies have demonstrated that derivatives of benzoxazole exhibit significant antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The structural features of this compound contribute to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.

In addition to its antimicrobial properties, preliminary studies suggest that this compound may have promising applications in anti-inflammatory therapy. Inflammation is a complex biological process that involves multiple pathways and mediators. The ability of benzoxazole derivatives to modulate these pathways has been well-documented in preclinical studies. The specific arrangement of functional groups in this compound may allow it to interact with key inflammatory mediators, thereby reducing inflammation without causing significant side effects.

Another area of interest is the potential use of this compound in anticancer research. Cancer cells often exhibit altered metabolic pathways and increased resistance to conventional therapies. The unique structural features of this compound may enable it to target these altered pathways effectively. For instance, the benzoxazole moiety has been shown to inhibit tyrosine kinase enzymes, which are overexpressed in many cancer cells. Additionally, the cyclohexyl and amide groups may enhance penetration into tumor tissues, improving therapeutic outcomes.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that each intermediate step is accurately monitored and controlled.

Once synthesized, rigorous analytical testing is conducted to confirm the identity and purity of the final product. Techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis are utilized to verify the molecular structure. Additionally, computational methods such as molecular dynamics simulations are employed to predict how the compound will interact with biological targets at an atomic level.

The pharmacokinetic properties of this compound are also extensively studied to ensure optimal therapeutic efficacy and minimal side effects. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (T) are carefully evaluated using both in vitro and in vivo models. These studies provide valuable insights into how the compound behaves within living systems and help identify potential areas for improvement.

One notable aspect of this compound's development is its potential for oral administration due to favorable solubility characteristics introduced by functional groups like acetamidocyclohexyl and N-phenylcarbamate. Oral bioavailability is a critical factor in drug development as it determines how much of the active ingredient reaches systemic circulation after ingestion. By optimizing solubility parameters through structural modifications at various stages during development process enhances overall bioavailability significantly thereby improving patient compliance treatment regimen

The future direction regarding research on 3-(2-(2 oxo 23 dihydro 13 benzoxazol 3 yl) acetamidocyclohexyl N phenyl carbamate) involves exploring novel synthetic routes that could improve yield efficiency reduce costs associated manufacturing process while maintaining high standards quality control required pharmaceutical products today market place today Furthermore investigation into possible modifications could lead discovery new analogues possessing enhanced pharmacological activity reduced side effect profile making them even more attractive candidates clinical trials future

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